molecular formula C13H13N5O2S B2432864 1-(2-hydroxyethyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005295-77-1

1-(2-hydroxyethyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2432864
CAS No.: 1005295-77-1
M. Wt: 303.34
InChI Key: NXLJLDOYQJORNE-UHFFFAOYSA-N
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Description

“1-(2-hydroxyethyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a pyrimidine derivative . Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to 1-(2-hydroxyethyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized through various chemical reactions, aiming at exploring their potential biological activities. The synthesis involves multiple steps, including reactions with primary amines, aromatic aldehydes, and chloroacetyl chloride, among others, leading to a variety of heterocyclic derivatives. These processes are characterized by techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography to determine their structural and chemical properties (Titi et al., 2020).

Biological Activities

The synthesized compounds exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. These activities are attributed to the structural features of the compounds, which allow for interactions with biological targets. For instance, the presence of pyrazole and pyrimidinone moieties has been associated with significant biological activities, offering potential as pharmaceutical agents (Rahmouni et al., 2016).

Antiproliferative Activity

Some derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity towards cancer cells over normal cells. These findings highlight the potential of these compounds in the development of targeted cancer therapies. The antiproliferative effects are likely mediated through the inhibition of specific cellular pathways involved in cancer cell proliferation and survival (Nagaraju et al., 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms of these compounds with biological targets, such as enzymes and receptors. These studies provide insights into the molecular basis of the biological activities observed and can guide the design of more potent and selective therapeutic agents. For example, docking studies have revealed that active heterocyclic molecules bind selectively in the colchicine binding site of tubulin polymer, offering a mechanism for their antiproliferative activity (Nagaraju et al., 2020).

Future Directions

Despite the decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-6-5-18-11-10(7-15-18)12(20)17-13(16-11)21-8-9-3-1-2-4-14-9/h1-4,7,19H,5-6,8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLJLDOYQJORNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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